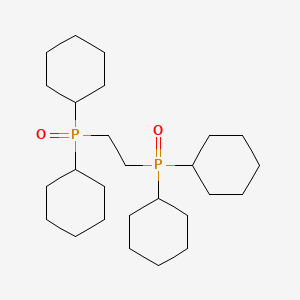

1,2-Bis(dicyclohexylphosphinyl)ethane

Description

1,2-Bis(dicyclohexylphosphinyl)ethane (CAS 23743-26-2), also known as ethylenebis(dicyclohexylphosphine), is a bidentate phosphine ligand characterized by two dicyclohexylphosphine groups connected by an ethylene backbone. Its molecular formula is C₂₆H₄₈P₂, and it is widely used in coordination chemistry and catalysis due to its strong electron-donating properties and steric bulk. The compound is commercially available for research purposes and exhibits hazards including skin/eye irritation (H315, H318) and respiratory sensitization (H335) .

Properties

CAS No. |

16527-12-1 |

|---|---|

Molecular Formula |

C26H48O2P2 |

Molecular Weight |

454.6 g/mol |

IUPAC Name |

[cyclohexyl(2-dicyclohexylphosphorylethyl)phosphoryl]cyclohexane |

InChI |

InChI=1S/C26H48O2P2/c27-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-30(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 |

InChI Key |

WIRRVLAFKMVSRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)P(=O)(CCP(=O)(C2CCCCC2)C3CCCCC3)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenebis(dicyclohexylphosphine oxide) can be synthesized through the oxidation of ethylenebis(dicyclohexylphosphine). The typical synthetic route involves the reaction of ethylenebis(dicyclohexylphosphine) with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of ethylenebis(dicyclohexylphosphine oxide) involves large-scale oxidation processes. The raw materials, including ethylenebis(dicyclohexylphosphine) and the oxidizing agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(dicyclohexylphosphine oxide) undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.

Substitution: The compound can participate in substitution reactions where one of the dicyclohexyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen.

Reduction: Hydrides such as lithium aluminum hydride.

Substitution: Various alkylating agents.

Major Products

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Ethylenebis(dicyclohexylphosphine).

Substitution: Substituted phosphine oxides.

Scientific Research Applications

Ethylenebis(dicyclohexylphosphine oxide) has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis. It is particularly useful in palladium-catalyzed coupling reactions.

Biology: Investigated for its potential role in biological systems as a ligand for metal ions.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

Industry: Utilized in the production of various chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of ethylenebis(dicyclohexylphosphine oxide) involves its ability to act as a ligand, forming complexes with metal ions. The ethylene bridge and the dicyclohexylphosphine oxide groups provide a stable framework for binding to metals, facilitating various catalytic and coordination processes. The molecular targets include transition metals such as palladium, nickel, and platinum, which are commonly used in catalytic reactions.

Comparison with Similar Compounds

1,2-Bis(diphenylphosphino)ethane (dppe)

- Structure : Features two diphenylphosphine groups (C₆H₅)₂P– instead of dicyclohexyl groups.

- Properties: Smaller steric profile compared to dicyclohexyl analogs. Electron-withdrawing phenyl groups reduce electron density at the phosphorus donor atoms.

- Applications :

1,2-Bis(dimethylphosphino)ethane (dmpe)

- Structure : Substituted with methyl groups (CH₃)₂P–.

- Properties :

- Applications : Primarily in small-molecule coordination chemistry.

- Key Difference : The dicyclohexyl analog’s bulkier structure limits substrate access in catalysis but improves thermal stability in metal complexes.

P-Chiral Ligands (e.g., BisP*, MiniPHOS)

- Structure : Feature tert-butyl and methyl groups to induce chirality.

- Properties :

- Key Difference : While 1,2-bis(dicyclohexylphosphinyl)ethane lacks inherent chirality, its rigidity and bulk can be leveraged to design chiral catalysts by modifying substituents.

Comparison with Heteroatom-Substituted Analogs

1,2-Bis(diphenylarsino)ethane

- Structure : Replaces phosphorus with arsenic atoms.

- Properties: Softer donor atoms (As vs. P) alter metal-ligand bond strength and redox behavior. Studied in para-hydrogen-enhanced NMR for quantum information processing due to distinct decoherence properties .

- Key Difference: The dicyclohexylphosphine variant’s stronger σ-donor capacity makes it preferable for stabilizing electron-deficient metal centers.

Technetium-99m-tetrofosmin

- Structure: Contains bis(2-ethoxyethyl)phosphino groups.

- Properties :

- Key Difference : The dicyclohexyl ligand’s hydrophobicity and bulk would hinder biodistribution, making it unsuitable for medical imaging.

Electronic and Steric Effects in Metal Complexation

Key Findings :

- Steric Effects : The dicyclohexyl ligand’s large cone angle (∼170°) prevents undesired ligand substitution or oxidative addition, making it ideal for stabilizing low-oxidation-state metals (e.g., Ni(0) in Ni(dcype)(CO)₂) .

- Electronic Effects: Enhanced σ-donor strength compared to dppe improves electron density at the metal center, facilitating reductive elimination in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.